![molecular formula C12H17NO4S B187991 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid CAS No. 318466-02-3](/img/structure/B187991.png)

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

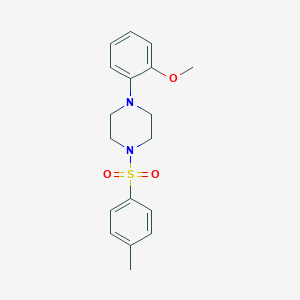

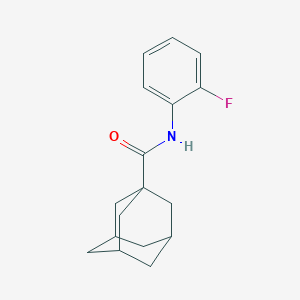

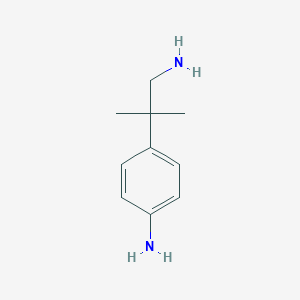

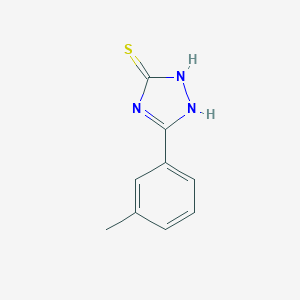

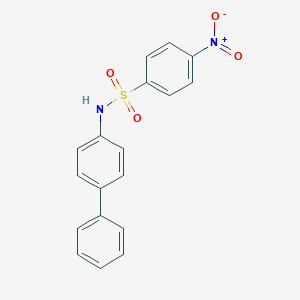

The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid” is a complex organic molecule. It has a molecular formula of C12H17NO4S and a molecular weight of 271.33300 . The compound contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with methyl groups at the 2 and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring substituted with methyl groups at the 2 and 5 positions . The compound also contains a carbonyl group attached to the furan ring, an amino group, and a methylsulfanyl group attached to a butyric acid moiety .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid and its derivatives have been actively researched in the field of chemical synthesis, showcasing diverse reactivity and potential for creating complex organic compounds. For instance, intramolecular cyclization reactions involving sulfur and nitrogen-containing heterocycles demonstrate the compound's versatility in synthesizing cyclic structures with potential biological activities. The reaction of related furan-2-carboxylic acid derivatives with bases leads to the formation of cyclic esters through intramolecular cyclization, illustrating the compound's utility in constructing heterocyclic frameworks (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019). Moreover, the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones highlights the compound's potential for modifications, expanding its utility in synthetic organic chemistry (Vincent Kikelj et al., 2010).

Material Science and Polymer Research

In material science, the derivatization of furan compounds, including the dimethyl furan-2,5-dicarboxylate, has been explored for the synthesis of biobased polymers. The study on the lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate reveals the potential of such compounds in producing biodegradable and sustainable materials (Alvaro Cruz-Izquierdo et al., 2015). This approach not only highlights the environmental benefits of using renewable resources but also demonstrates the chemical flexibility and application of furan derivatives in creating new materials.

Bio-based Chemical Production

The transformation of biomass-derived chemicals into valuable intermediates is a crucial aspect of sustainable chemistry. Research into converting 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) into acid chloride derivatives showcases the role of furan derivatives in synthesizing biofuels and polymers. Such studies underline the importance of furan-based chemicals as building blocks in developing eco-friendly and renewable chemical products (S. Dutta, Linglin Wu, & M. Mascal, 2015).

Organic Electronics and Photovoltaics

Furan derivatives also play a significant role in the development of organic electronics and photovoltaic materials. The synthesis of 3-methylthio-substituted furans and related derivatives for potential use in electronic devices highlights the ongoing research into harnessing the unique properties of these compounds. The chemical modifications and structural diversity of furan derivatives offer promising avenues for creating novel materials with specific electronic and photophysical properties (Guodong Yin et al., 2008).

Safety And Hazards

While specific safety and hazard information for “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid” is not available, it’s worth noting that similar compounds, such as “2,5-Dimethylfuran-3-carbonyl chloride”, are known to be harmful if inhaled, cause severe skin burns and eye damage, and are harmful if swallowed or in contact with skin .

Direcciones Futuras

The future directions for research on this compound and similar furan derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. Furan derivatives are of interest in the development of new fuels, plastics, and other materials . Further studies could also explore the biological activities and mechanisms of action of these compounds.

Propiedades

IUPAC Name |

2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-6-9(8(2)17-7)11(14)13-10(12(15)16)4-5-18-3/h6,10H,4-5H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNKBRXLSMAACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387825 |

Source

|

| Record name | N-(2,5-Dimethylfuran-3-carbonyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid | |

CAS RN |

318466-02-3 |

Source

|

| Record name | N-(2,5-Dimethylfuran-3-carbonyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)

![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)